molecular formula C12H16N2O2 B14940568 6-(Aminomethyl)-4-benzylmorpholin-3-one

6-(Aminomethyl)-4-benzylmorpholin-3-one

Cat. No.: B14940568
M. Wt: 220.27 g/mol
InChI Key: IDOAOUSDNVYUED-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-benzylmorpholin-3-one is a substituted morpholinone derivative characterized by a benzyl group at position 4 and an aminomethyl group at position 6 of the morpholinone ring. Morpholinones are heterocyclic compounds with a six-membered ring containing one oxygen and one nitrogen atom.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

6-(aminomethyl)-4-benzylmorpholin-3-one

InChI

InChI=1S/C12H16N2O2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2

InChI Key

IDOAOUSDNVYUED-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-benzylmorpholin-3-one typically involves the reaction of benzylamine with morpholine derivatives under controlled conditions. One common method is the Mannich reaction, where benzylamine, formaldehyde, and morpholine are reacted together to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-benzylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-substituted morpholine derivatives.

Scientific Research Applications

6-(Aminomethyl)-4-benzylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-benzylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(Aminomethyl)-4-benzylmorpholin-3-one can be contextualized by comparing it to morpholinone derivatives with variations at positions 4 and 5. Below is a detailed analysis based on available evidence:

Structural Variations and Key Differences

Compound Name Position 4 Substituent Position 6 Substituent Key Features CAS Number Reference
This compound Benzyl (C₆H₅CH₂) Aminomethyl (NH₂CH₂) High lipophilicity (benzyl), nucleophilic site (aminomethyl) Not provided -
6-(Aminomethyl)-4-cyclopropylmorpholin-3-one Cyclopropyl (C₃H₅) Aminomethyl (NH₂CH₂) Reduced steric bulk, potential metabolic stability 1017215-55-2
6-(4-Bromophenyl)-4-benzylmorpholin-3-one Benzyl (C₆H₅CH₂) 4-Bromophenyl (BrC₆H₄) Enhanced electron-withdrawing effects (Br), potential halogen bonding Not provided
6-(Aminomethyl)-4-(4-methoxybenzyl)morpholin-3-one 4-Methoxybenzyl (CH₃OC₆H₄CH₂) Aminomethyl (NH₂CH₂) Increased polarity (methoxy), potential solubility improvement Not provided

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